

# Flavesone: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flavesone*

Cat. No.: *B1254376*

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## Abstract

**Flavesone**, a naturally occurring  $\beta$ -triketone found in the essential oil of species such as Mānuka (*Leptospermum scoparium*), has garnered significant scientific interest due to its potent biological activities.<sup>[1][2]</sup> Identified chemically as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, this compound has demonstrated notable efficacy as a biopesticide, particularly against agricultural pests resistant to conventional insecticides.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Flavesone**. It includes a summary of available spectral data, an outline of its biosynthetic and synthetic pathways, and detailed insights into its insecticidal mechanism of action. This document is intended to serve as a core resource for researchers in natural product chemistry, pest management, and drug discovery.

## Chemical Structure and Identification

**Flavesone** is a cyclic  $\beta$ -triketone characterized by a tetramethylated cyclohexane-1,3,5-trione ring substituted with an isobutyryl group at the 6-position.

Chemical Name: 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione<sup>[1]</sup> IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione<sup>[5]</sup>

The definitive structure of **Flavesone** is presented below:

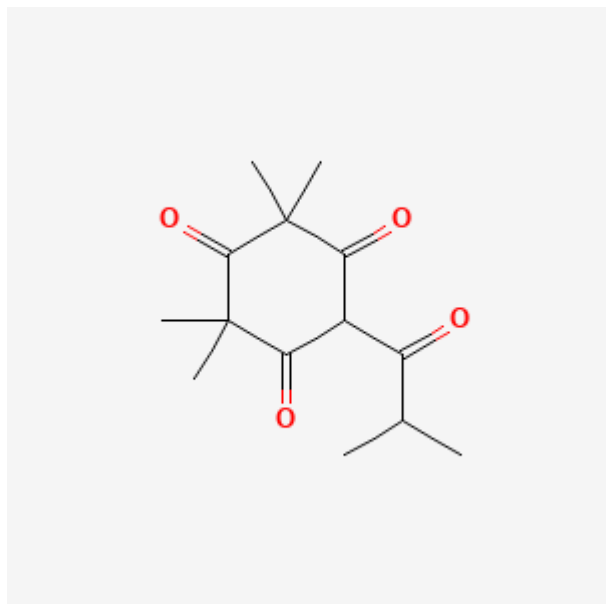


Figure 1: 2D Chemical Structure of **Flavesone**.

## Physicochemical and Spectral Data

A summary of the key chemical identifiers and properties for **Flavesone** is provided in the table below, compiled from various chemical databases and literature.

Property	Value	Source
CAS Number	22595-45-5	[1]
Molecular Formula	C <sub>14</sub> H <sub>20</sub> O <sub>4</sub>	[1]
Molecular Weight	252.31 g/mol	[1]
InChI	InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3	[5]
InChIKey	ZEOCEPNBYPGWGS-UHFFFAOYSA-N	[5]
SMILES	<chem>CC(C)C(=O)C1C(=O)C(C)(C)C(=O)C(C)(C)C1=O</chem>	
Boiling Point (est.)	392.9 °C @ 760 mmHg	[1]
Water Solubility (est.)	2.242 mg/L @ 25 °C	[1]
LogP (o/w) (est.)	2.510	

## Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Flavesone**.

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data is available for **Flavesone**. The key mass-to-charge ratios (m/z) observed are:

- Molecular Ion (M<sup>+</sup>): 252[5]
- Major Fragments: 139, 43[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral charts are not readily available in public domains, a 1999 study by van Klink et al. reported the full assignment of the <sup>13</sup>C NMR spectra for **Flavesone** and other related β-triketones found in

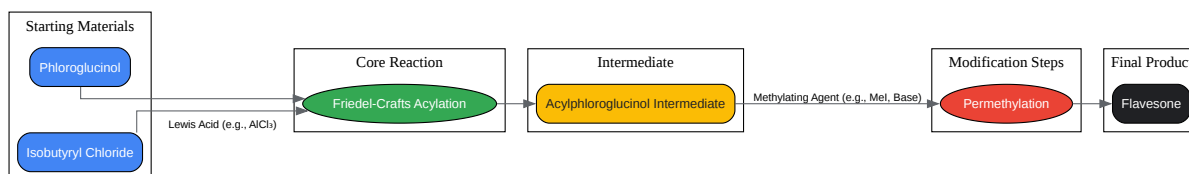
Myrtaceae plants.[6] This data is foundational for the structural confirmation of both natural isolates and synthetic batches of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of **Flavesone** is expected to show characteristic absorption bands for its principal functional groups.[1] These include strong absorptions corresponding to the carbonyl (C=O) stretches of the ketone groups within the triketone system.

## Synthesis and Biosynthesis

### Chemical Synthesis

The total synthesis of **Flavesone** and related  $\beta$ -triketones has been achieved, providing a reliable source of the compound for research purposes beyond extraction from natural sources. A common synthetic strategy involves the Friedel-Crafts acylation of a phloroglucinol precursor, followed by further modifications to yield the final structure. A generalized workflow for the synthesis of related flavonoids is outlined below.



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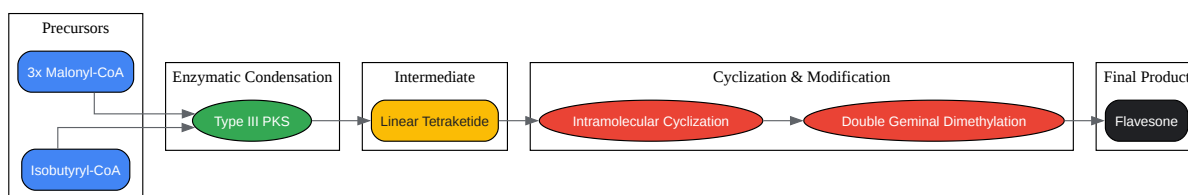
A generalized workflow for the synthesis of  $\beta$ -triketones.

### Biosynthesis

The biosynthesis of **Flavesone** in plants is understood to follow the polyketide pathway. The core structure is assembled by Type III Polyketide Synthase (PKS) enzymes.[1] The primary metabolic precursors are:

- Starter Unit: Isobutyryl-CoA
- Extender Units: Three molecules of Malonyl-CoA[1]

These precursors undergo a series of condensation and cyclization reactions, catalyzed by enzymes such as valeropenone synthase (VPS) or a similar PKS, to form the characteristic phloroglucinol core, which is subsequently methylated to yield **Flavesone**.



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The biosynthetic pathway of **Flavesone**.

## Biological Activity and Mechanism of Action

**Flavesone** has demonstrated a range of biological activities, with its insecticidal properties being the most extensively studied.

### Insecticidal Activity

**Flavesone** is a potent insecticide against a variety of pests, including those of significant concern in urban and agricultural settings. It has shown high efficacy against the lesser grain borer (*Rhyzopertha dominica*), a major pest of stored wheat.[1][3]

Quantitative Efficacy Data: Studies have quantified the effectiveness of **Flavesone** against several insect species. The following table summarizes key findings from a study on urban pests.

Target Species	Concentration (mg/ml)	Knockdown (Time)	Mortality (24h)
Aedes aegypti	12.5	100% (15 min)	100%
Culex quinquefasciatus	25	100% (15 min)	100%
Musca domestica	100	100% (15 min)	100%

#### Experimental Protocol: Insecticidal Bioassay against *Rhyzopertha dominica*

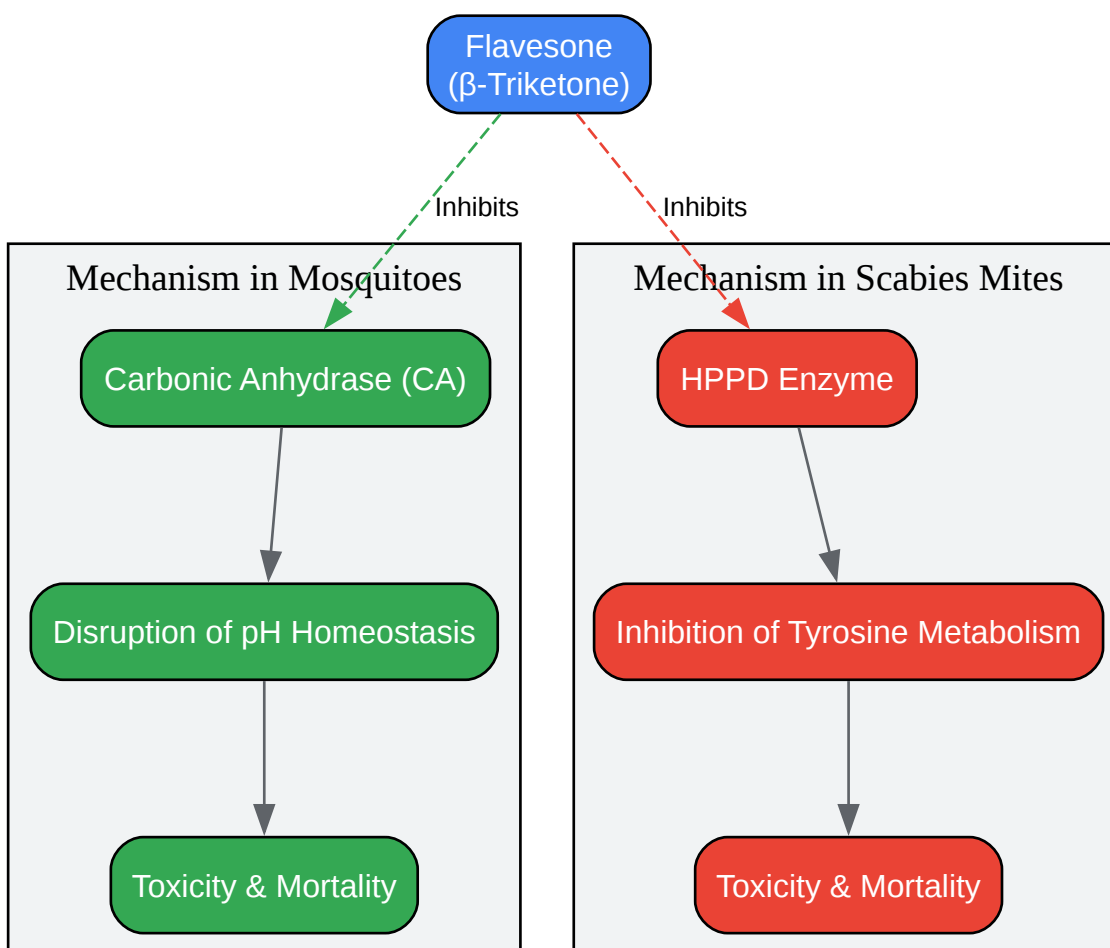
A long-term residual efficacy study provides a robust method for evaluating grain protectants like **Flavesone**.<sup>[7]</sup>

- Treatment Application: Wheat is treated with various concentrations of **Flavesone** (e.g., 60, 90, 120 ppm) as it is loaded into storage containers (e.g., 1-tonne storage bags) using a standard auger.<sup>[7]</sup> A control group with untreated wheat is included.
- Storage Conditions: The treated wheat is stored under both ambient field conditions and controlled laboratory conditions (e.g., 30°C and 55% relative humidity) for an extended period (e.g., 13 months).<sup>[7]</sup>
- Sampling: At regular intervals (e.g., monthly), samples of wheat are collected from each treatment group.
- Bioassay:
  - A known number of adult *R. dominica* (from both susceptible and resistant strains) are introduced into vials containing a set amount of the treated wheat (e.g., 80g).<sup>[7]</sup>
  - Parental mortality is assessed after a defined period (e.g., 7 days).
  - The vials are then incubated for a further period (e.g., 6-7 weeks) under controlled conditions to allow for the development of the F1 generation.<sup>[7]</sup>
  - The number of adult progeny in each vial is counted to determine the reduction in F1 generation, a key indicator of efficacy.

- Data Analysis: Mortality rates and the percentage reduction in adult progeny are calculated, with corrections for control mortality applied using Abbott's formula.

Mechanism of Action: The insecticidal mode of action for **Flavesone** appears to be novel and distinct from many conventional insecticides.[4] Studies on insecticide-resistant mosquitoes have shown that **Flavesone**'s toxicity is not mediated through the voltage-gated sodium channel (VGSC), which is the target for pyrethroid insecticides.[4] This suggests its potential as a valuable tool for managing resistant insect populations.

Recent research on the related  $\beta$ -triketone, leptospermone, suggests that the mode of action in mosquitoes may involve the inhibition of carbonic anhydrase (CA), an enzyme crucial for regulating pH.[8] This is a different target from the herbicidal mode of action of  $\beta$ -triketones, which involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9] Indeed, while some  $\beta$ -triketones are effective herbicides, **Flavesone** itself was found to be inactive against the HPPD enzyme.[1] However, in scabies mites, evidence suggests that **Flavesone** may act by inhibiting the tyrosine catabolism pathway via HPPD, indicating that the mechanism can be species-dependent.[2]



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Proposed mechanisms of action for **Flavesone** in different organisms.

## Conclusion

**Flavesone** is a compelling natural product with significant potential, particularly in the development of new-generation biopesticides. Its unique chemical structure underpins a novel mechanism of insecticidal action that is effective against resistant pest strains. The availability of synthetic routes allows for its production at scale for further research and development. Future investigations should focus on completing the characterization of its spectral properties, optimizing its synthesis, and further elucidating the specific molecular targets and signaling pathways it modulates in various organisms. This will be critical for its potential registration and application in agriculture and public health, as well as for exploring its potential in other therapeutic areas.



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